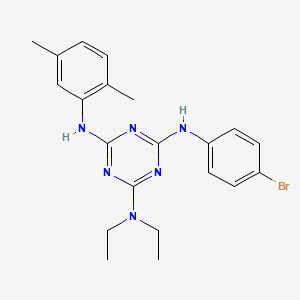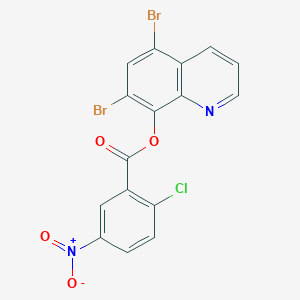
2,2,3,3,4,4,5,5-octafluoro-N,N'-di(1,3-thiazol-2-yl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5-OCTAFLUORO-N,N-DI(1,3-THIAZOL-2-YL)HEXANEDIAMIDE is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-OCTAFLUORO-N,N-DI(1,3-THIAZOL-2-YL)HEXANEDIAMIDE typically involves multiple steps:
Formation of Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Amidation: The final step involves the formation of the hexanediamide structure, which can be achieved by reacting the fluorinated thiazole intermediates with hexanediamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-OCTAFLUORO-N,N-DI(1,3-THIAZOL-2-YL)HEXANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Fluorine atoms replaced by nucleophiles such as alkoxides or amines.
Scientific Research Applications
2,2,3,3,4,4,5,5-OCTAFLUORO-N,N-DI(1,3-THIAZOL-2-YL)HEXANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Materials Science: Employed in the creation of advanced materials with high thermal stability and resistance to chemical degradation.
Industry: Utilized in the production of specialty polymers and coatings that require high performance under extreme conditions.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5-OCTAFLUORO-N,N-DI(1,3-THIAZOL-2-YL)HEXANEDIAMIDE exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The thiazole rings can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol with similar fluorine content but different functional groups.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with a similar backbone but different functional groups.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fluorinated biphenyl with a different structural framework.
Uniqueness
2,2,3,3,4,4,5,5-OCTAFLUORO-N,N-DI(1,3-THIAZOL-2-YL)HEXANEDIAMIDE is unique due to its combination of fluorine atoms and thiazole rings, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
Molecular Formula |
C12H6F8N4O2S2 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-N,N'-bis(1,3-thiazol-2-yl)hexanediamide |
InChI |
InChI=1S/C12H6F8N4O2S2/c13-9(14,5(25)23-7-21-1-3-27-7)11(17,18)12(19,20)10(15,16)6(26)24-8-22-2-4-28-8/h1-4H,(H,21,23,25)(H,22,24,26) |
InChI Key |
JVOYWHSQBCQQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C(C(C(C(C(=O)NC2=NC=CS2)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11097249.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B11097250.png)
![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11097258.png)

![[4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11097275.png)
![methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11097289.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11097291.png)
![3-Methyl-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide](/img/structure/B11097294.png)
![1-cyclohexyl-1-(3-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea](/img/structure/B11097299.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B11097306.png)
![N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11097311.png)
![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11097331.png)
